2-(2,6-dimethylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
This compound belongs to the benzothiadiazine dioxide family, characterized by a sulfur-nitrogen heterocyclic core fused with a benzene ring. The structure includes a benzo[e] ring system substituted with a 2,6-dimethylphenyl group at position 2 and a 2-fluorobenzyl moiety at position 3. The 1,1-dioxide functional group enhances electrophilicity and stability, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(2,6-dimethylphenyl)-4-[(2-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c1-15-8-7-9-16(2)21(15)25-22(26)24(14-17-10-3-4-11-18(17)23)19-12-5-6-13-20(19)29(25,27)28/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARGBQGIRRYKOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,6-dimethylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide , often referred to as Compound A , has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of Compound A, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Compound A has the following molecular formula: and a molecular weight of 410.46 g/mol . Its structure features a benzo-thiadiazine core substituted with a dimethylphenyl group and a fluorobenzyl moiety, which may contribute to its biological properties.
Antitumor Activity
Recent studies have indicated that compounds structurally related to Compound A exhibit significant antitumor activity. For instance, derivatives with similar thiadiazine structures have shown promising results in inhibiting the proliferation of various cancer cell lines.
- Case Study : A study evaluating a series of thiadiazine derivatives reported that certain compounds demonstrated IC50 values in the low micromolar range against human lung cancer cell lines such as A549 and HCC827. These findings suggest that modifications in the substituents can enhance antitumor efficacy .
Antimicrobial Activity
Compounds with similar frameworks have also been tested for antimicrobial properties. The presence of electron-withdrawing groups like fluorine can enhance the interaction with microbial targets.
- Research Findings : In vitro assays indicated that certain analogs exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis .
Structure-Activity Relationship (SAR)
The biological activity of Compound A can be linked to its structural features. The following table summarizes key findings from SAR studies:
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Dimethylphenyl | Enhances lipophilicity | |
| Fluorobenzyl | Increases receptor binding affinity | |
| Thiadiazine core | Essential for biological activity |
Binding Studies
Binding affinity studies using radioligand techniques have shown that modifications at the phenyl rings significantly affect the binding interactions with target proteins involved in cancer progression and microbial resistance mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[e]thiadiazine Derivatives
Example: 3-Dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxide (Compound 7 in )
- Structural Differences: Lacks the 2-fluorobenzyl and 2,6-dimethylphenyl substituents; instead, it features a dimethylamino group at position 3.
- Synthesis: Prepared via reaction of 2-aminobenzenesulfonamide with N,N-dimethylthiocarbamoyl chloride in a single step .
Pyrido-Thiadiazine Dioxides
Example : 2-(4-Fluorobenzyl)-4-[4-(methylsulfanyl)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide ()
- Structural Differences : Replaces the benzo[e] ring with a pyrido[2,3-e] ring and includes a 4-(methylsulfanyl)phenyl substituent.
- Physicochemical Properties :
Triazole-Thione Derivatives
Example : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (Compounds 7–9 in )
- Structural Differences : Triazole core instead of thiadiazine; retains fluorophenyl and sulfonyl groups.
- Spectroscopic Data :
Thiazinane Dioxides
Example: 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (Compound 35 in )
- Structural Differences: Six-membered thiazinane ring without aromatic fusion; bromo and methyl substituents on the phenoxy group.
- Synthesis: Prepared via ring-opening of 2-thia-1-azabicyclo[3.1.0]hexane-2,2-dioxide with 4-bromo-3,5-dimethylphenol (66% yield) .
Comparative Data Table
Key Research Findings
- Electronic Effects: Fluorine substituents (e.g., 2-fluorobenzyl) enhance metabolic stability and dipole interactions in receptor binding compared to non-halogenated analogs .
- Synthetic Accessibility: Thiadiazines with bulky substituents (e.g., 2,6-dimethylphenyl) often require multistep syntheses, whereas smaller analogs (e.g., dimethylamino derivatives) are accessible in one step .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
